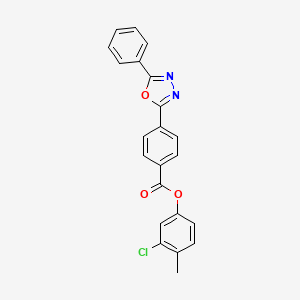
3-Chloro-4-methylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: is a fascinating compound that combines aromatic moieties with heterocyclic rings. Let’s break it down:
3-Chloro-4-methylphenyl: This part of the compound consists of a chlorinated phenyl ring with a methyl substituent at the 4-position.
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: Here, we have a benzoate group linked to an oxadiazole ring. The oxadiazole ring contains a phenyl group at the 5-position.
Preparation Methods
The synthetic routes for this compound involve cyclization processes. Specifically, it can be synthesized by reacting substituted aldehydes with analogues of hydrazine hydrates using a grinding technique in the presence of iodine. The structures of the synthesized compounds are confirmed through spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution. For example, it may participate in nucleophilic substitution reactions due to the presence of the benzoate group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. Oxidation might involve oxidizing agents like lead tetraacetate or potassium permanganate.
Major Products: The products formed from these reactions could include derivatives with modified phenyl or oxadiazole groups.
Scientific Research Applications
This compound has garnered attention in several fields:
Chemistry: Its unique structure makes it a valuable building block for designing new molecules.
Biology: Researchers explore its potential as an antiparasitic agent.
Medicine: It exhibits antiviral activity and could be a candidate for drug development.
Industry: Its π-conjugated electrons make it useful in materials science, particularly in organic light-emitting diodes (OLEDs).
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate the details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that the combination of phenyl rings and oxadiazole motifs is relatively unique. Researchers may compare it to related compounds to understand its distinct properties.
Properties
Molecular Formula |
C22H15ClN2O3 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C22H15ClN2O3/c1-14-7-12-18(13-19(14)23)27-22(26)17-10-8-16(9-11-17)21-25-24-20(28-21)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
WUMHHQCZGGNQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















